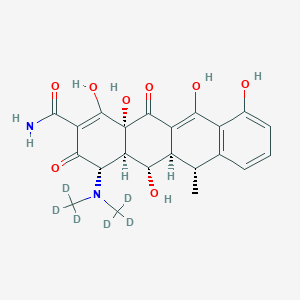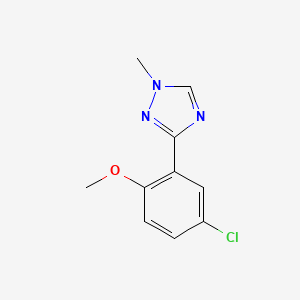
Doxycycline-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxycycline-d6 is a deuterated form of doxycycline, a broad-spectrum antibiotic belonging to the tetracycline class. It is used in various scientific research applications due to its enhanced stability and unique properties. The deuterium atoms in this compound replace some of the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated doxycycline.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of doxycycline-d6 involves the incorporation of deuterium atoms into the doxycycline molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.
Chemical Synthesis: Deuterated precursors are used in the chemical synthesis of this compound. This method ensures the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials in the synthesis process. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Doxycycline-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives.
科学研究应用
Doxycycline-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies.
Biology: Employed in metabolic studies to understand the metabolic pathways and stability of doxycycline.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of doxycycline.
Industry: Utilized in the development of new antibiotics and in the study of drug resistance mechanisms.
作用机制
Doxycycline-d6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The deuterium atoms in this compound may alter its binding affinity and stability, leading to differences in its mechanism of action compared to non-deuterated doxycycline.
相似化合物的比较
Similar Compounds
Doxycycline: The non-deuterated form of doxycycline-d6.
Minocycline: Another tetracycline antibiotic with similar properties.
Tigecycline: A glycylcycline antibiotic with a broader spectrum of activity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetics. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution on drug metabolism and action.
属性
分子式 |
C22H24N2O8 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
(4S,4aR,5S,5aR,6R,12aR)-4-[bis(trideuteriomethyl)amino]-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1/i2D3,3D3 |
InChI 键 |
SGKRLCUYIXIAHR-QPCPLXOUSA-N |
手性 SMILES |
[2H]C([2H])([2H])N([C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)C)O)C([2H])([2H])[2H] |
规范 SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)






![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)
